2-Dodecylthiophene
Overview
Description
2-Dodecylthiophene is an organic compound with the molecular formula C₁₆H₂₈S. It is a derivative of thiophene, a sulfur-containing heterocycle, with a dodecyl (C₁₂H₂₅) side chain attached to the second carbon of the thiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the construction of semiconducting polymers and small molecules for device fabrication .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecylthiophene can be synthesized through various methods, including:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions to form thiophene derivatives.
Gewald Reaction: This involves the condensation of α-cyanoesters with elemental sulfur and ketones in the presence of a base.
Industrial Production Methods: In industrial settings, this compound is often synthesized using the Paal-Knorr method due to its efficiency and scalability. The reaction typically involves heating the reactants under reflux conditions with a suitable acid catalyst to achieve high yields .
Chemical Reactions Analysis
2-Dodecylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Major Products Formed:
Halogenated Thiophenes: Formed through halogenation reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydrothiophenes: Formed through reduction reactions.
Scientific Research Applications
2-Dodecylthiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and small molecules for organic field-effect transistors and polymer solar cells.
Material Science: Its ability to form orderly packed molecules in films makes it useful in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Dodecylthiophene in organic electronics involves its ability to form π-conjugated systems, which facilitate charge transport. The dodecyl side chain enhances solubility and film-forming properties, leading to better molecular packing and improved device performance . In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
2-Dodecylthiophene can be compared with other alkyl-substituted thiophenes, such as:
2-Decylthiophene: Similar in structure but with a shorter alkyl chain, leading to different solubility and packing properties.
2-Hexylthiophene: With an even shorter alkyl chain, it exhibits different electronic properties and is used in different applications.
Uniqueness: The dodecyl side chain in this compound provides an optimal balance between solubility and molecular packing, making it particularly suitable for applications in organic electronics where both properties are crucial .
Properties
IUPAC Name |
2-dodecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMFDNZCLKTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340661 | |
Record name | 2-Dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4861-61-4 | |
Record name | 2-Dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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